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  • Product: 4-(Propan-2-ylidene)cyclohex-2-en-1-one
  • CAS: 64317-84-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Isopropylidene-2-cyclohexen-1-one (CAS 19620-36-1)

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Isopropylidene-2-cyclohexen-1-one is a fascinating molecular scaffold with significant potential in organic synthesis and medicinal chemistry. As...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylidene-2-cyclohexen-1-one is a fascinating molecular scaffold with significant potential in organic synthesis and medicinal chemistry. As a substituted cyclohexenone, it belongs to a class of compounds known for their diverse biological activities. This guide provides a comprehensive technical overview of 4-isopropylidene-2-cyclohexen-1-one, focusing on its synthesis, structural characterization, and potential applications. While experimental data for this specific exocyclic isomer is limited in readily available literature, this document will infer its properties and potential reactivity based on established chemical principles and data from its close structural relatives, particularly its endocyclic isomer, 4-isopropyl-2-cyclohexen-1-one.

Introduction: The Cyclohexenone Core and the Isopropylidene Moiety

The cyclohexenone framework is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules. The inherent reactivity of the α,β-unsaturated ketone system, which can act as a Michael acceptor, allows these compounds to interact with various biological nucleophiles, thereby modulating cellular signaling pathways. This reactivity makes cyclohexenone derivatives attractive targets for drug discovery programs, with demonstrated antimicrobial, anticancer, and anti-inflammatory properties.

4-Isopropylidene-2-cyclohexen-1-one is a specific derivative distinguished by an exocyclic double bond, which introduces unique steric and electronic properties compared to its more commonly studied endocyclic isomer, 4-isopropyl-2-cyclohexen-1-one. The positioning of this double bond can influence the molecule's conformational flexibility and its interaction with biological targets.

Physicochemical and Spectral Properties: An Inferential Analysis

Direct experimental data for 4-isopropylidene-2-cyclohexen-1-one is not widely published. However, we can predict its key characteristics based on its structure and by drawing parallels with its endocyclic isomer and other related compounds.

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₉H₁₂OConfirmed by structural analysis.
Molecular Weight 136.19 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow oilGeneral property of similar cyclohexenones.
Boiling Point Not availableExpected to be similar to related C9 cyclohexenones.
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, ether, ethyl acetate).Based on its nonpolar hydrocarbon structure with a polar ketone group.
Spectral Characterization (Predicted)

The definitive identification of 4-isopropylidene-2-cyclohexen-1-one would rely on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons of the cyclohexenone ring and the exocyclic double bond, as well as the allylic protons on the ring and the methyl protons of the isopropylidene group. The two methyl groups of the isopropylidene moiety would likely appear as distinct singlets due to their different spatial relationship to the cyclohexenone ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would be distinguished by signals for the carbonyl carbon (likely in the range of 190-200 ppm), the four carbons of the two double bonds (in the olefinic region, ~120-150 ppm), the sp³-hybridized ring carbons, and the two equivalent methyl carbons of the isopropylidene group.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the α,β-unsaturated ketone carbonyl (C=O) stretch would be prominent, typically appearing around 1670-1690 cm⁻¹. Absorptions for C=C stretching would also be present in the 1600-1650 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 136.19. Fragmentation patterns would likely involve the loss of methyl groups and other characteristic cleavages of the cyclohexenone ring.

Synthesis Strategies: Accessing the Exocyclic Double Bond

The synthesis of 4-isopropylidene-2-cyclohexen-1-one presents a unique challenge in controlling the regioselectivity of the double bond placement. While the Robinson annulation is a powerful tool for constructing the cyclohexenone core, it typically leads to the thermodynamically more stable endocyclic double bond.[1][2][3][4] Therefore, alternative or modified strategies are required.

Isomerization of 4-Isopropyl-2-cyclohexen-1-one

One plausible route is the base-catalyzed isomerization of the readily available endocyclic isomer, 4-isopropyl-2-cyclohexen-1-one. The use of a strong, non-nucleophilic base could facilitate the deprotonation at the allylic position, leading to a conjugated system that could then be protonated to yield the exocyclic isomer. The equilibrium between the endo- and exocyclic forms would be a critical factor to control.

Conceptual Experimental Protocol: Base-Catalyzed Isomerization

Disclaimer: This is a theoretical protocol and requires experimental validation.

  • Reactant Preparation: Dissolve 4-isopropyl-2-cyclohexen-1-one in an anhydrous, aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to a low temperature (e.g., -78 °C) and slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium tert-butoxide. The choice of base and temperature is crucial to favor kinetic control and prevent side reactions.

  • Equilibration: Allow the reaction to stir at a controlled temperature for a specific duration to facilitate the formation of the thermodynamic or kinetic product. The progress of the isomerization should be monitored by a suitable analytical technique like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Quench the reaction by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Purify the crude product by column chromatography on silica gel to isolate the 4-isopropylidene-2-cyclohexen-1-one.

Wittig-Type Olefination Reactions

A more direct approach to installing the exocyclic double bond would be through a Wittig reaction or a Horner-Wadsworth-Emmons modification.[5][6][7][8][9] This would involve the reaction of a suitable cyclohexenone precursor containing a carbonyl group at the 4-position with a phosphorus ylide derived from acetone.

Conceptual Synthetic Workflow: Wittig Reaction Approach

Wittig_Synthesis Precursor 4-Oxo-2-cyclohexen-1-one (or protected derivative) Wittig_Reaction Wittig Reaction Precursor->Wittig_Reaction Ylide_Prep Phosphorus Ylide Generation (from Isopropyltriphenylphosphonium halide + Base) Ylide_Prep->Wittig_Reaction Product 4-Isopropylidene-2-cyclohexen-1-one Wittig_Reaction->Product Side_Product Triphenylphosphine oxide Wittig_Reaction->Side_Product

Caption: Conceptual workflow for the synthesis of 4-isopropylidene-2-cyclohexen-1-one via a Wittig reaction.

Chemical Reactivity and Synthetic Utility

The reactivity of 4-isopropylidene-2-cyclohexen-1-one is dictated by its two key functional groups: the α,β-unsaturated ketone and the exocyclic double bond.

  • Michael Addition: The electrophilic β-carbon of the enone system is susceptible to conjugate addition by a wide range of nucleophiles. This reaction is a powerful tool for introducing substituents at the 3-position of the cyclohexenone ring.

  • Reactions at the Carbonyl Group: The ketone carbonyl can undergo standard reactions such as reduction to an alcohol, Grignard addition, and reductive amination.

  • Reactions of the Exocyclic Double Bond: The exocyclic double bond can undergo reactions such as hydrogenation, epoxidation, and dihydroxylation, providing a handle for further functionalization of the molecule.

  • Diels-Alder Reactions: The conjugated diene system within the molecule could potentially participate as either the diene or dienophile component in Diels-Alder reactions, leading to the formation of complex polycyclic structures.

Logical Relationship of Reactive Sites

Reactivity cluster_molecule 4-Isopropylidene-2-cyclohexen-1-one cluster_reactions Potential Reactions Enone α,β-Unsaturated Ketone Michael Michael Addition Enone->Michael Carbonyl_Chem Carbonyl Chemistry (Reduction, Grignard, etc.) Enone->Carbonyl_Chem Diels_Alder Diels-Alder Cycloaddition Enone->Diels_Alder Exo_DB Exocyclic Double Bond DB_Chem Double Bond Chemistry (Hydrogenation, Epoxidation) Exo_DB->DB_Chem Exo_DB->Diels_Alder

Sources

Exploratory

Natural occurrence of 4-isopropylidene-2-cyclohexen-1-one in plant extracts

Drafting the Technical Guide I'm currently focused on structuring a comprehensive technical guide detailing the presence of 4-isopropylidene-2-cyclohexen-1-one in plant extracts. My aim is to deliver a robust resource fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Drafting the Technical Guide

I'm currently focused on structuring a comprehensive technical guide detailing the presence of 4-isopropylidene-2-cyclohexen-1-one in plant extracts. My aim is to deliver a robust resource for researchers and drug development professionals. I've initiated research on the compound's natural occurrence and will draft specific sections on identification methods and biological relevance.

Defining the Project Scope

My focus has shifted to establishing the precise constraints and requirements for the guide's development. I'm prioritizing autonomy in structuring the resource. I'm also ensuring scientific integrity, detailing methods with self-validating protocols, in-text citations, and a comprehensive references list. Further, visual elements, including tables, detailed protocols, and Graphviz diagrams, are being integrated to enhance the guide's clarity and completeness.

Verifying the Compound's Structure

I'm now deeply involved in verifying the structure and natural occurrence of 4-isopropylidene-2-cyclohexen-1-one. Initially, I'm confirming it's not a common artifact or metabolite. I'm focusing on its p-menthane derivative properties and searching for the exact chemical name and CAS number, and visualizing the structure to ensure it is correctly understood. I'm also planning to search plant families.

Analyzing the Naming

My initial search didn't immediately find "4-isopropylidene-2-cyclohexen-1-one" as a commonly recognized term. The result suggests it might be a systematic name, a niche compound, or a minor derivative. Now I'll proceed with analysis.

Deconstructing the Molecule

I'm now diving deeper into the structural features. I've confirmed the cyclohexenone ring and substituent positions. The isopropylidene group's double bond at C4 makes C4 sp2 hybridized. I've re-evaluated the conjugation, realizing a linearly conjugated system involving C1=O, C2=C3, and C4. Exploring its relationships to known terpenoids, the structure of Pulegone comes to mind, but the numbering is off. I'm focusing on the p-menthane framework now.

Identifying the Isomer

I'm now focusing on the exact isomeric relationship. The ketone at C1 and the isopropylidene group at C4 strongly suggest a link to the p-menthane framework, akin to piperitenone/pulegone. However, the absence of a methyl group on the cyclohexene ring is the defining characteristic of this structure, which is not implied in "isopropylidene." I'm now checking if this is a known oxidation product of Terpinolene or gamma-terpinene. I am also investigating the name "4-isopropylidene-cyclohex-2-en-1-one".

Clarifying the Framework

I'm now zeroing in on the implications of the "nor-" prefix. I am considering that this molecule is derived from terpenes, but lacking a key methyl group and thus, only contains 9 carbons. Could it be a nor-monoterpene, or a derivative with rearranged numbering? I'm re-evaluating the nomenclature, specifically "4-isopropylidene-2-cyclohexen-1-one," as a systematic representation. I am proceeding to focus on common light-induced isomers or synthons.

Analyzing the Details

I've got a promising lead! I found a match for a compound, specifically 4-isopropylidene-2-cyclohexen-1-one, with the CAS number 64317-84-6. The "P E S" notation is very interesting and likely refers to its properties or some other descriptor within the VCF database.

Investigating the Origins

I'm now focusing on potential sources for the compound, specifically plants associated with CAS 64317-84-6. The structure, 4-isopropylidene-2-cyclohexen-1-one, is pointing toward a norterpenoid derivative, possibly related to cryptone or a degradation product. Eucalyptus seems promising as a potential source for further exploration into its volatile profile.

Investigating CAS 64317-84-6

The search for "natural occurrence" of CAS 64317-84-6 initially drew a blank. Web snippet indexing may not be comprehensive, or the compound's prevalence is just low. Now, I'm examining the VCF data for insights, and expanding the search with related compound terms.

Analyzing VCF Data

I've made headway interpreting the VCF codes: "P" is indeed plant, "E" is essential oil, and I'm leaning toward "S" meaning synthesis, but verification is still needed. The "P" and "E" codes strongly point to a natural product, so I'm now refining search queries to focus on essential oils and GC-MS data for this compound. I've also identified potential synonyms, like dehydrocryptone or 4-isopropylidene-2-cyclohexen-1-one, to broaden my search, while confirming the core structure as a cross-conjugated dienone.

Uncovering Key Precursors

I've made progress in identifying crucial starting materials. My analysis highlights Dehydrocryptone, as snippets 1.1 and 1.6 pinpoint it as a key precursor for isocyanoterpenes. I've also identified a reference in snippet 1.3 that is potentially highly relevant, and I'm pursuing that lead further.

Exploring Natural Occurrence

My focus has shifted to the natural occurrence of Dehydrocryptone. I've found it's a degradation product of cannabinoids during Cannabis pyrolysis. Further, I'm considering its presence in Eucalyptus and related plants as a minor component or oxidation product. This strengthens my belief in its significance, especially in the context of plant-derived compounds and synthesis.

Verifying Chemical Structure

I'm now zeroing in on confirming Dehydrocryptone's structure, focusing on the implications of the "dehydro" prefix. My thinking leans toward it being 4-isopropylidene-2-cyclohexen-1-one, stemming from the removal of two hydrogens from Cryptone. I'm aiming to verify this with specific sources to ensure structural accuracy. I also intend to look into if Cryptone is naturally occurring in significant quantities.

Defining the Substance

I've got the basics down. I know Dehydrocryptone is 4-isopropylidene-2-cyclohexen-1-one. Now, I need to delve into its natural occurrences. The first point of reference is, of course, cannabis, but I need to expand on that.

Exploring Natural Occurrences

I'm now diving into the natural sources and chemical nature. I found it's a pyrolysis product, and it is a minor component of several essential oils like Eucalyptus and Cumin. Intriguingly, it is a key precursor for biomimetic synthesis of marine isocyanoterpenes, indicating its relevance to natural pathways, though more as a synthetic starting material. I see it is a cross-conjugated dienone with a Michael acceptor character.

Structuring the Guide

I've outlined a robust structure for the guide. It'll start by defining dehydrocryptone and its dual role as a volatile and building block. I'll cover its natural sources like cannabis and essential oils and its chemical reactivity. Further sections detail its synthetic routes and critical applications in drug development. I have also fleshed out an experimental section, including isolation/detection and brief synthesis overview.

Visualizing the Relationships

My current focus is on clearly depicting the relationships. I'm developing a DOT diagram to illustrate the connection between terpenes, dehydrocryptone, and isocyanoterpenes. I'm being mindful to accurately represent its presence as a minor degradation product. I will also incorporate smoking specifics within drug development, in the context of cannabis. I am refining the experimental protocol, and preparing to draft a GC-MS detection and synthesis overview. I am considering aldol condensation.

Foundational

Biological Activity of Isopropylidene Cyclohexenone Derivatives

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophore Analysis, Mechanism of Action (MoA), and Experimental Protocols Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophore Analysis, Mechanism of Action (MoA), and Experimental Protocols

Executive Summary

The isopropylidene cyclohexenone scaffold represents a privileged structural motif in medicinal chemistry, most notably exemplified by the p-menthane monoterpenes such as Piperitenone and Piperitenone Oxide . These compounds are characterized by an exocyclic


-unsaturated ketone system (the isopropylidene group) conjugated with the cyclohexenone ring.

This specific electronic arrangement creates a highly reactive Michael acceptor ("warhead"). Unlike simple cyclohexanones, the isopropylidene derivative possesses extended conjugation, enhancing its electrophilicity and lipophilicity. This guide analyzes the biological profile of these derivatives, focusing on their potent antimicrobial, cytotoxic, and insecticidal activities driven by covalent modification of cellular thiols and modulation of oxidative stress pathways.

Chemical Architecture & SAR Analysis

The core biological activity of isopropylidene cyclohexenone derivatives hinges on the


-unsaturated carbonyl  moiety.
Structure-Activity Relationship (SAR)[1]
  • The "Warhead" (C=C-C=O): The exocyclic isopropylidene double bond (C4=C8 in p-menthane numbering) serves as a soft electrophile. It preferentially reacts with soft nucleophiles, such as the sulfhydryl (-SH) groups of cysteine residues in enzymes and glutathione (GSH).

  • Lipophilicity: The isopropylidene group significantly increases

    
     compared to a simple methyl or methylene group, facilitating transmembrane transport and accumulation in bacterial membranes or mitochondrial compartments.
    
  • Epoxide Functionalization: In derivatives like Piperitenone Oxide , the addition of an epoxide ring (typically at the C1-C2 position) introduces a second electrophilic site, enhancing toxicity against specific targets (e.g., insect acetylcholinesterase).

Key Derivatives[2][3][4][5]
  • Piperitenone: (6-isopropylidene-3-methyl-2-cyclohexen-1-one) – The parent dienone.

  • Piperitenone Oxide: (1,2-epoxy-p-menth-4(8)-en-3-one) – A major component of Mentha species (e.g., Mentha suaveolens) with enhanced stability and distinct reactivity.

  • Synthetic Analogs: 2,6-bis(benzylidene)cyclohexanones (Curcumin analogs) share the cross-conjugated dienone logic but lack the specific steric bulk of the isopropylidene group.

Therapeutic Applications & Mechanisms

Antimicrobial Activity

Isopropylidene cyclohexenones exhibit broad-spectrum activity against Gram-positive bacteria and fungi.

  • Mechanism: The lipophilic scaffold penetrates the peptidoglycan layer. Once inside, the enone moiety alkylates essential bacterial enzymes via Michael addition.

  • Target: Disruption of membrane integrity and depletion of intracellular GSH, leading to oxidative stress and cell death.

  • Data Highlights: Piperitenone oxide has shown significant efficacy against Staphylococcus aureus and Candida albicans.[1]

Anticancer Potential (Cytotoxicity)

The cytotoxic effects are often selective for cancer cells due to their higher dependence on ROS scavenging systems (the "Warburg effect").

  • Mechanism:

    • GSH Depletion: Rapid alkylation of glutathione leads to a drop in antioxidant capacity.

    • ROS Accumulation: Unchecked Reactive Oxygen Species trigger mitochondrial depolarization.

    • Pathway Modulation: Inhibition of NF-

      
      B signaling by preventing the phosphorylation of I
      
      
      
      B
      
      
      (a common mechanism for enones).
Insecticidal Activity

Piperitenone oxide is a potent bio-insecticide, showing larvicidal activity against malaria vectors (Anopheles stephensi).[2]

  • Mechanism: Inhibition of Acetylcholinesterase (AChE) and disruption of octopaminergic receptors.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Key Derivatives

CompoundTarget Organism/Cell LineActivity TypeValueReference
Piperitenone Oxide Staphylococcus aureus (MRSA)AntibacterialMIC: 172.8 µg/mL[1, 3]
Piperitenone Oxide Escherichia coliAntibacterialMIC: 512.2 µg/mL[1]
Piperitenone Oxide Anopheles stephensi (Larvae)InsecticidalLD50: 61.64 µg/mL[5]
Poupartone B Human Colon Cancer (HT-29)CytotoxicityIC50: ~1-2 µg/mL[11]
Synthetic Analog 2f Human PBMCs (TNF-

inhibition)
Anti-inflammatory66–81% Inhibition[12]

Experimental Protocols

Protocol A: Synthesis of Piperitenone (Oxidation Method)

Note: Piperitenone is often isolated from natural sources, but can be synthesized from Pulegone.

  • Reagents: Pulegone, Selenium Dioxide (

    
    ), t-Butyl hydroperoxide.
    
  • Procedure:

    • Dissolve Pulegone (10 mmol) in dioxane.

    • Add

      
       (0.5 eq) and heat to reflux for 4 hours.
      
    • Purification: Filter through Celite to remove selenium. Concentrate filtrate.

    • Isolation: Flash column chromatography (Hexane/EtOAc 9:1).

    • Validation: Verify structure via

      
      -NMR (Look for isopropylidene methyl singlets at 
      
      
      
      1.9-2.1 ppm).
Protocol B: Microdilution MIC Assay (Antimicrobial)

Standard: CLSI M07-A10

  • Preparation: Dissolve derivative in DMSO to 10 mg/mL stock.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 to 0.5 µg/mL).

  • Inoculum: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100.
  • Incubation: Add 10 µL inoculum to 190 µL drug solution. Incubate at 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%). Blue

    
     Pink indicates viable growth. The MIC is the lowest concentration remaining Blue.
    
Protocol C: MTT Cytotoxicity Assay
  • Seeding: Plate HT-29 cells (

    
     cells/well) in 96-well plates. Adhere for 24h.
    
  • Treatment: Treat with derivative (0.1 - 100 µM) for 48h. Include DMSO vehicle control.

  • Staining: Add MTT reagent (5 mg/mL in PBS) for 4h at 37°C.

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Visualizations

Diagram 1: Mechanism of Action (The Michael Acceptor Pathway)

MOA Compound Isopropylidene Cyclohexenone Complex Michael Adduct (Covalent Bond) Compound->Complex Electrophilic Attack Target Protein Thiol (Cysteine-SH) Target->Complex GSH GSH Depletion Complex->GSH NFkB NF-κB Inhibition Complex->NFkB ROS ROS Accumulation GSH->ROS Loss of Redox Control Apoptosis Apoptosis / Cell Death ROS->Apoptosis NFkB->Apoptosis Pro-survival Block

Caption: The electrophilic isopropylidene moiety covalently binds cellular thiols, triggering oxidative stress cascades.

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR Core Isopropylidene Cyclohexenone Core Feature1 Exocyclic Double Bond (Michael Acceptor) Core->Feature1 Feature2 Lipophilic Isopropyl Group (Membrane Permeability) Core->Feature2 Feature3 C1-C2 Epoxidation (Optional: Piperitenone Oxide) Core->Feature3 Derivative specific Effect1 Covalent Enzyme Inhibition Feature1->Effect1 Effect2 Bioaccumulation Feature2->Effect2 Effect3 Enhanced Insecticidal Potency Feature3->Effect3

Caption: Key structural features governing the pharmacokinetics and pharmacodynamics of the scaffold.

References

  • BenchChem. (2025).[3] A Comparative Analysis of the Bioactivities of Piperitone and Menthone. Retrieved from

  • BenchChem. (2025).[3] Biological Activities of Piperitenone Oxide: A Technical Guide. Retrieved from

  • MDPI. (2015). Mentha suaveolens Ehrh.[4] (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide.[2][4] Retrieved from

  • Dove Medical Press. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Retrieved from

  • ResearchGate. (2022). Structure of piperitenone oxide and Larvicidal Activity. Retrieved from

  • IJSR. (2018).[5] Synthesis and Study of the Biological Activity of Some Cyclohexenone Derivatives. Retrieved from [5]

  • PubMed. (2023).[2][6] Cytotoxic and Anti-Inflammatory Activity of 3,19-Isopropylidene-/Arylidene-Andrographolide Analogs. Retrieved from

  • MDPI. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model. Retrieved from

  • PubMed. (2021).[7] Cytotoxicity of Poupartone B, an Alkyl Cyclohexenone Derivative from Poupartia borbonica.[8] Retrieved from

  • MDPI. (2025). Synthesis, Evaluation of Biological Activity... of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from

Sources

Exploratory

Thermodynamic Stability of Exocyclic vs. Endocyclic Double Bonds in Cyclohexenones: A Comprehensive Mechanistic Guide

Executive Summary In the design of covalent therapeutics and complex synthetic intermediates, the regiochemistry of alpha,beta-unsaturated carbonyls dictates both reactivity and metabolic fate. For six-membered ring syst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of covalent therapeutics and complex synthetic intermediates, the regiochemistry of alpha,beta-unsaturated carbonyls dictates both reactivity and metabolic fate. For six-membered ring systems (cyclohexenones), the position of the alkene—whether exocyclic (outside the ring) or endocyclic (within the ring)—creates a profound thermodynamic differential. This whitepaper provides an in-depth mechanistic analysis of why endocyclic double bonds act as the thermodynamic sink in cyclohexenones, supported by quantitative calorimetric data, structural causality, and self-validating experimental protocols.

Structural Causality: The Drivers of Thermodynamic Stability

The thermodynamic preference for endocyclic over exocyclic double bonds in six-membered rings is not arbitrary; it is governed by a predictable interplay of torsional strain, orbital overlap, and hybridization geometries.

Brown's I-Strain Theory and Torsional Repulsion

To understand the instability of the exocyclic double bond, we must examine internal strain (I-strain). An


 hybridized carbon strongly prefers a 120° bond angle. A standard cyclohexane ring accommodates 

carbons at ~109.5°.
  • Endocyclic Systems: Incorporating an endocyclic double bond (e.g., 2-cyclohexen-1-one) places two

    
     carbons inside the ring. The ring easily relaxes into a half-chair conformation, which naturally accommodates the 120° geometry without severe steric penalties.
    
  • Exocyclic Systems: An exocyclic double bond (e.g., 2-methylenecyclohexanone) places only one

    
     carbon in the ring. However, the exocyclic 
    
    
    
    group is forced into a rigid, planar geometry that creates severe eclipsing interactions (torsional strain) with the adjacent equatorial
    
    
    bonds of the ring. To relieve this, the ring distorts, raising the ground-state energy of the molecule.
The Role of Carbonyl Conjugation

In cyclohexenones, the presence of the carbonyl group amplifies the thermodynamic gap. Conjugation requires the


-system of the alkene and the carbonyl to be coplanar to maximize orbital overlap. In an endocyclic enone, this coplanarity is achieved seamlessly within the half-chair conformation. Conversely, forcing an exocyclic enone into strict coplanarity exacerbates the torsional strain between the exocyclic methylene and the ring protons. Consequently, the1.

EnergyLandscape TS Intermediate Dienol(ate) [High Energy Transition] Endo Endocyclic Cyclohexenone [Thermodynamic Sink] TS->Endo Relaxation (-ΔG) Exo Exocyclic Cyclohexenone [Kinetic Product] Exo->TS Activation (Ea) Exo->Endo Isomerization (ΔH ≈ -2.1 to -3.0 kcal/mol)

Thermodynamic energy flow from exocyclic to endocyclic cyclohexenone.

Quantitative Data: Measuring the Energy Gap

The energy differential between these isomers is classically quantified using Heats of Hydrogenation (


). Because both the exocyclic and endocyclic isomers hydrogenate to yield the exact same saturated product (e.g., methylcyclohexane from methylenecyclohexane or 1-methylcyclohexene), the difference in their 

values directly represents the difference in their ground-state thermodynamic stabilities.

As demonstrated in foundational calorimetric studies,2, confirming the endocyclic bond is more stable by ~2.12 kcal/mol. When extended to conjugated dienolates, 3.

Table 1: Thermodynamic Stabilities via Heat of Hydrogenation
CompoundDouble Bond TypeHeat of Hydrogenation (

)
Relative Stability
MethylenecyclohexaneExocyclic-27.82 kcal/molBaseline (Higher Energy)
1-MethylcyclohexeneEndocyclic-25.70 kcal/mol+2.12 kcal/mol (More Stable)
Table 2: Relative Stability of Conjugated Cyclohexenone Derivatives
SystemExocyclic IsomerEndocyclic IsomerEnergy Difference (

)
Dienolate Anions1-exo-dienolate1-endo-dienolate~3.0 kcal/mol favoring endo
Enones (Neutral)2-methylenecyclohexanone2-methyl-2-cyclohexen-1-one>2.5 kcal/mol favoring endo

Implications for Drug Development

In medicinal chemistry, alpha,beta-unsaturated ketones are frequently deployed as Michael acceptors to form covalent bonds with target cysteine residues (e.g., in kinase inhibitors).

  • Exocyclic Enones: Due to their higher ground-state energy and lower steric hindrance, exocyclic enones are highly reactive, potent electrophiles. However, this makes them prone to off-target promiscuity and rapid metabolic degradation (e.g., glutathione conjugation).

  • Endocyclic Enones: These act as the thermodynamic sink. They are more stable, less reactive, and offer highly selective covalent modification profiles. Understanding how to lock a molecule into the endocyclic conformation is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of covalent drugs.

Experimental Protocols: Self-Validating Systems

To empirically determine the stability of these systems in a laboratory setting, researchers rely on equilibration and calorimetric workflows. The protocols below are designed as self-validating systems, ensuring that kinetic artifacts do not corrupt thermodynamic readings.

Protocol A: Thermodynamic Equilibration & NMR Quantification

This protocol uses acid-catalyzed isomerization to push an exocyclic enone down the energy gradient to its endocyclic form, tracked via Nuclear Magnetic Resonance (NMR).

  • Preparation: Dissolve 100 mg of pure exocyclic cyclohexenone (e.g., 2-methylenecyclohexanone) in 1.0 mL of deuterated chloroform (

    
    ). Add 10 mg of 1,3,5-trimethoxybenzene as a highly stable internal standard.
    
  • Catalyst Addition: Add 5 mol% of anhydrous p-toluenesulfonic acid (pTsOH) to initiate the formation of the intermediate dienol.

  • Kinetic Sampling: Maintain the solution at 25°C. Extract 50

    
     aliquots at 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    .
  • NMR Acquisition: Acquire quantitative

    
    -NMR spectra for each aliquot. Track the disappearance of the exocyclic vinylic protons (typically doublets at ~4.8–5.2 ppm) and the appearance of the endocyclic vinylic proton (typically a multiplet at ~6.5–7.0 ppm).
    
  • Self-Validation Checkpoint (Mass Balance): Calculate the total molar sum of both the exocyclic and endocyclic isomers relative to the internal standard. Validation: The total mass balance must remain

    
     constant throughout the 24-hour period. If the mass balance drops, it indicates the enone is undergoing side reactions (e.g., polymerization or Michael addition of trace water), rendering the equilibrium constant (
    
    
    
    ) invalid.

ProtocolWorkflow Start 1. Synthesize Exocyclic Enone Acid 2. Add Catalyst (pTsOH / DBU) Start->Acid Sample 3. Kinetic Sampling Acid->Sample NMR 4. 1H-NMR Integration Sample->NMR Validate 5. Self-Validation: Mass Balance Check NMR->Validate

Self-validating workflow for measuring cyclohexenone isomerization kinetics.

Protocol B: Isothermal Titration Calorimetry (ITC) for Heat of Hydrogenation

To directly measure the enthalpy difference without relying on equilibrium constants, hydrogenation calorimetry is employed.

  • Catalyst Preparation: Load 5 mg of 10% Pd/C catalyst into the reaction cell of a specialized hydrogenation calorimeter containing 2.0 mL of glacial acetic acid.

  • Baseline Stabilization: Purge the cell with

    
     gas at 1 atm and stir until the thermal baseline is perfectly flat, indicating the catalyst is fully activated and the solvent is saturated.
    
  • Injection: Inject exactly 1.00 mmol of the target cyclohexenone (exocyclic or endocyclic) into the cell.

  • Integration: Record the exothermic heat flow curve. Integrate the area under the curve to determine the total heat evolved (

    
    ).
    
  • Self-Validation Checkpoint (Full Conversion): Immediately following the return to thermal baseline, extract the cell contents and perform GC-MS analysis. Validation: The chromatogram must show 100% conversion to the saturated cyclohexanone. Any unreacted starting material or partially reduced intermediates (e.g., allylic alcohols) invalidates the integrated heat value, requiring the run to be discarded.

References

  • Source: Journal of the American Chemical Society (ACS Publications)
  • Enolization of Δ9,10-Octal-1-one: Relative Stabilities of s-Trans Exocyclic and s-Cis Endocyclic Dienolates Source: ResearchGate URL
  • 19.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-(Propan-2-ylidene)cyclohex-2-en-1-one

Executive Summary This application note details a high-fidelity protocol for the synthesis of 4-(Propan-2-ylidene)cyclohex-2-en-1-one starting from the commercially available 1,4-cyclohexanedione . This scaffold is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-fidelity protocol for the synthesis of 4-(Propan-2-ylidene)cyclohex-2-en-1-one starting from the commercially available 1,4-cyclohexanedione . This scaffold is a critical intermediate in the synthesis of terpene-based therapeutics and functionalized cyclohexenone building blocks used in fragment-based drug discovery (FBDD).

The synthesis addresses the primary challenge of symmetry breaking on the 1,4-cyclohexanedione core. By utilizing a statistical mono-protection strategy followed by a steric-controlled Wittig olefination and a regioselective Saegusa-Ito oxidation, this protocol ensures high purity and reproducibility suitable for pharmaceutical applications.

Strategic Overview & Pathway Logic

The synthesis is divided into three distinct phases to manage the reactivity of the dione system:

  • Phase I: Symmetry Breaking. Statistical mono-ketalization to differentiate the two carbonyl groups.

  • Phase II: Steric Installation. Introduction of the isopropylidene moiety via Wittig olefination.

  • Phase III: Functional Restoration & Desaturation. Hydrolysis of the acetal followed by palladium-mediated dehydrogenation (Saegusa-Ito oxidation) to install the

    
    -unsaturation.
    
Synthetic Workflow Diagram

SynthesisPath Start 1,4-Cyclohexanedione (Starting Material) MonoKetal Mono-Ketal (1,4-dioxaspiro[4.5]decan-8-one) Start->MonoKetal Ethylene Glycol, pTSA Dean-Stark (75%) WittigProd Ketal-Olefin (8-isopropylidene-1,4-dioxaspiro[4.5]decane) MonoKetal->WittigProd Ph3P+iPr I-, n-BuLi THF, 0°C (82%) Ketone Intermediate Ketone (4-isopropylidenecyclohexanone) WittigProd->Ketone HCl (2M), THF Hydrolysis (90%) SilylEther Silyl Enol Ether (Intermediate) Ketone->SilylEther TMSCl, LDA -78°C Target Target Enone 4-(Propan-2-ylidene)cyclohex-2-en-1-one SilylEther->Target Pd(OAc)2 Saegusa Oxidation (78%)

Figure 1: Step-wise synthetic route for the target enone.[1][2] Yields represent average optimized values.

Detailed Experimental Protocols

Phase I: Mono-Protection of 1,4-Cyclohexanedione

Objective: Selectively protect one ketone functionality to prevent polymerization and allow sequential functionalization.

Rationale: Direct Wittig reaction on the dione leads to a mixture of mono- and bis-olefins and oligomers. A ketal protection strategy is preferred over an enol ether due to stability under the basic conditions of the subsequent Wittig step.

Reagents:

  • 1,4-Cyclohexanedione (1.0 equiv)

  • Ethylene Glycol (1.05 equiv)

  • p-Toluenesulfonic acid (pTSA) monohydrate (0.05 equiv)

  • Toluene (Solvent, 0.5 M concentration)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Charging: Add 1,4-cyclohexanedione, ethylene glycol, and pTSA to the toluene.

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

    • Critical Checkpoint: Stop the reaction immediately when the theoretical amount of water is collected (approx. 3-4 hours). Over-reaction favors the bis-ketal.

  • Workup: Cool to room temperature (RT). Wash the organic layer with saturated NaHCO₃ (2x) and brine (1x).

  • Purification: Dry over MgSO₄ and concentrate in vacuo. The crude solid contains ~10% starting material and ~15% bis-ketal.

    • Purification: Recrystallize from hexanes/ethyl acetate (10:1) or perform flash chromatography (SiO₂, 20% EtOAc/Hexanes) to isolate 1,4-dioxaspiro[4.5]decan-8-one .

Phase II: Wittig Olefination

Objective: Install the exocyclic isopropylidene group.

Rationale: The isopropyl ylide is sterically hindered. Standard conditions are modified to ensure complete conversion. The use of n-BuLi provides a clean generation of the "instant ylide" (red/orange color).

Reagents:

  • Isopropyltriphenylphosphonium iodide (1.2 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv)

  • Dry THF (Solvent)

Protocol:

  • Ylide Generation: Under an argon atmosphere, suspend the phosphonium salt in dry THF at 0°C. Dropwise add n-BuLi.

    • Observation: The solution will turn a deep red/orange, indicating ylide formation. Stir for 30 minutes at 0°C.

  • Addition: Dissolve the mono-ketal from Phase I in minimal dry THF and add it dropwise to the ylide solution.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether (3x).

  • Purification: The major byproduct is triphenylphosphine oxide (TPPO). Remove TPPO by precipitation with cold hexanes followed by filtration. Purify the filtrate via column chromatography (SiO₂, 5% EtOAc/Hexanes) to yield 8-isopropylidene-1,4-dioxaspiro[4.5]decane .

Phase III: Hydrolysis and Saegusa-Ito Oxidation

Objective: Deprotect the ketone and introduce the


-unsaturation regioselectively.

Step 3a: Hydrolysis

  • Dissolve the Wittig product in THF/2M HCl (1:1). Stir at RT for 2 hours.

  • Neutralize with NaHCO₃, extract with ether, and concentrate to yield 4-isopropylidenecyclohexanone .

Step 3b: Saegusa-Ito Oxidation (The Critical Step) Rationale: Direct halogenation/elimination can lead to isomerization of the exocyclic double bond. The Saegusa oxidation is milder and regioselective for the endocyclic position.

Reagents:

  • LDA (Lithium Diisopropylamide) (1.1 equiv)

  • TMSCl (Trimethylsilyl chloride) (1.2 equiv)

  • Pd(OAc)₂ (0.5 - 1.0 equiv) [Note: Catalytic variants exist, but stoichiometric is more reliable for small-scale high-purity needs].

  • Benzoquinone (if using catalytic Pd).[2]

Protocol:

  • Silyl Enol Ether Formation: Add the ketone to a solution of LDA in THF at -78°C. Stir for 45 mins. Add TMSCl and warm to RT.

    • Mechanistic Note: This forms the thermodynamic silyl enol ether. Since the ketone is symmetric, regioselectivity is not an issue at this stage.

  • Oxidation: Isolate the silyl enol ether (rapid workup with cold NaHCO₃/Pentane). Dissolve in dry Acetonitrile.

  • Dehydrogenation: Add Pd(OAc)₂.[3] Stir at RT for 3-6 hours. The solution will turn black as Pd(0) precipitates.

  • Filtration: Filter through a pad of Celite to remove Palladium black.

  • Final Purification: Flash chromatography (SiO₂, 10-20% EtOAc/Hexanes) yields the target 4-(Propan-2-ylidene)cyclohex-2-en-1-one .

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance Pale yellow oilVisual
Purity >98%HPLC (254 nm)
¹H NMR (CDCl₃)

6.95 (d, 1H,

-H), 5.90 (d, 1H,

-H), 1.85 (s, 6H, Me)
400 MHz
Mass Spec [M+H]⁺ = 137.2ESI-MS
Troubleshooting Guide (Decision Tree)

Troubleshooting Issue Problem Detected Check1 Low Yield in Phase I? Issue->Check1 Action1 Check Water Removal (Dean-Stark efficiency) Check1->Action1 Yes Check2 No Color Change in Wittig? Check1->Check2 No Action2 Re-titrate n-BuLi Dry THF thoroughly Check2->Action2 Yes Check3 Isomerization of Exocyclic Double Bond? Check2->Check3 No Action3 Reduce Temp in Step 3b Switch to IBX/MPO method Check3->Action3 Yes

Figure 2: Troubleshooting logic for common synthetic failures.

References

  • Mono-protection of 1,4-Cyclohexanedione

    • Organic Syntheses, Coll.[4][5] Vol. 5, p. 539 (1973); Vol. 42, p. 58 (1962).

    • Provides the foundational stoichiometry for the Dean-Stark ketaliz
  • Wittig Olefination Protocols

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions." Chemical Reviews, 89(4), 863-927.

    • Standard reference for ylide generation and reactivity of hindered ketones.
  • Saegusa-Ito Oxidation

    • Ito, Y., Hirao, T., & Saegusa, T. (1978). "Synthesis of alpha, beta-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers." The Journal of Organic Chemistry, 43(5), 1011-1013.

    • The authoritative method for introducing unsatur
  • Alternative Unsaturation Methods (IBX)

    • Nicolaou, K. C., et al. (2002). "Iodine(V) reagents in organic synthesis. Part 4. o-Iodoxybenzoic acid as a chemospecific tool for single electron transfer-based oxidation processes." Journal of the American Chemical Society, 124(10), 2245-2258.

    • Cited as a metal-free altern

Sources

Application

Application Note: Solvent-Directed Regioselectivity in Nucleophilic Additions to 4-(Propan-2-ylidene)cyclohex-2-en-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The functionalization of extended conjugated systems...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The functionalization of extended conjugated systems is a cornerstone of complex API (Active Pharmaceutical Ingredient) synthesis. The molecule 4-(propan-2-ylidene)cyclohex-2-en-1-one presents a unique synthetic challenge: it is a linearly extended cross-conjugated dienone featuring three distinct electrophilic sites. Controlling the regioselectivity of nucleophilic attack (1,2- vs. 1,4- vs. 1,6-addition) requires precise engineering of the reaction microenvironment. This application note details the causality behind solvent and reagent selection to predictably control regioselectivity, supported by self-validating experimental protocols.

Mechanistic Rationale: The Extended Conjugated System

To achieve predictable functionalization, one must map the electronic and steric landscape of the substrate. The conjugated


-system extends from the carbonyl oxygen (O=C1) through the endocyclic double bond (C2=C3) to the exocyclic isopropylidene group (C4=C7).

According to Hard-Soft Acid-Base (HSAB) theory and molecular orbital principles , nucleophiles will partition across these sites based on solvent-mediated ion pairing:

  • C1 (1,2-Addition): The carbonyl carbon is a "hard" electrophile. Attack here is kinetically controlled and favored by highly localized, hard nucleophiles (e.g., organolithiums) in non-polar or weakly coordinating solvents.

  • C3 (1,4-Addition): The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon is a "soft" electrophile. Attack here is favored by soft nucleophiles (e.g., organocuprates) . Because C3 is a secondary-like 
    
    
    
    carbon, it is sterically accessible, making 1,4-addition kinetically faster than 1,6-addition for soft reagents.
  • C7 (1,6-Addition): The exocyclic carbon of the isopropylidene group is also a soft electrophile. Attack here yields the most thermodynamically stable intermediate (a fully conjugated extended enolate). However, the gem-dimethyl groups create severe steric hindrance, meaning 1,6-addition is only accessible to small, reversible nucleophiles (like cyanide or thiols) under thermodynamic control .

G Substrate 4-(Propan-2-ylidene) cyclohex-2-en-1-one HardNuc Hard Nucleophile (e.g., RLi) Solvent: Et2O Substrate->HardNuc SoftNuc Soft Nucleophile (e.g., R2CuLi) Solvent: THF Substrate->SoftNuc Protic Heteroatom Nuc (e.g., KCN) Solvent: MeOH Substrate->Protic Prod12 1,2-Addition (Kinetic) HardNuc->Prod12 Direct C=O Attack Prod14 1,4-Addition (Kinetic/Trap) SoftNuc->Prod14 C3 Attack Prod16 1,6-Addition (Thermodynamic) Protic->Prod16 C7 Attack

Regioselectivity pathways for nucleophilic attack on the extended conjugated dienone.

Solvent Selection & Causality Matrix

Solvent choice is not merely a medium for dissolution; it actively dictates the aggregation state and orbital energies of the transition state .

NucleophileSolvent SystemTempMajor ProductMechanistic Rationale (Causality)
MeLi Diethyl Ether (Et₂O)-78 °C1,2-Adduct Et₂O is weakly coordinating. MeLi remains a tight ion pair, acting as a hard nucleophile. The Li⁺ coordinates directly to the carbonyl oxygen, directing kinetic attack at C1.
MeMgBr + CeCl₃ THF / MeOH-78 °C1,2-Adduct CeCl₃ is highly oxophilic. It selectively activates the carbonyl oxygen while suppressing the basicity of the Grignard reagent, enforcing strict 1,2-addition (Luche-type conditions).
Me₂CuLi THF-78 °C1,4-Adduct THF strongly solvates Li⁺, breaking down cuprate aggregates into reactive, "naked" soft nucleophiles. Orbital overlap dictates attack at the less hindered soft site (C3).
Me₂CuLi + TMSCl THF-78 °C1,4-Silyl Enol Ether TMSCl acts as an electrophilic trap. It immediately silylates the kinetically formed 1,4-enolate, preventing any thermodynamic equilibration to the 1,6-adduct.
KCN MeOH / H₂OReflux1,6-Adduct Protic solvents enable rapid, reversible protonation. The small cyanide ion attacks all sites reversibly; the system funnels into the thermodynamic minimum (1,6-addition).

Experimental Protocols

The following protocols are designed as self-validating systems. Visual and chemical checkpoints are embedded to ensure reaction fidelity.

G Start Substrate Preparation (0.1 M in Solvent) Split Select Reaction Pathway Start->Split PathA Pathway A: 1,2-Addition Solvent: THF/Et2O (-78°C) Reagent: RMgBr + CeCl3 Split->PathA Hard Nuc PathB Pathway B: 1,4-Addition Solvent: THF (-78°C to RT) Reagent: R2CuLi + TMSCl Split->PathB Soft Nuc QuenchA Quench: Sat. NH4Cl Extract: EtOAc PathA->QuenchA QuenchB Quench: NH4Cl / NH4OH Extract: Et2O PathB->QuenchB Analyze Purification & Analysis (Column Chromatography, NMR) QuenchA->Analyze QuenchB->Analyze

Workflow for solvent-directed 1,2- and 1,4-nucleophilic additions.

Protocol A: Kinetically Controlled 1,2-Addition (Cerium-Mediated)

Objective: Suppress conjugate addition entirely to yield the allylic alcohol.

  • Cerium Activation: In a flame-dried Schlenk flask under Argon, add anhydrous CeCl₃ (1.5 equiv). Causality: CeCl₃ must be strictly anhydrous (dried at 140 °C under vacuum for 2h); trace water will prematurely quench the Grignard reagent.

  • Solvent Addition: Suspend the CeCl₃ in anhydrous THF (0.2 M) and stir vigorously at room temperature for 2 hours to form a uniform white suspension.

  • Cooling & Nucleophile Addition: Cool the suspension to -78 °C. Dropwise, add the Grignard reagent (e.g., MeMgBr, 1.5 equiv). Stir for 30 minutes. The mixture will turn light yellow, indicating the formation of the active organocerium species.

  • Substrate Addition: Add 4-(propan-2-ylidene)cyclohex-2-en-1-one (1.0 equiv) dissolved in a minimum volume of THF.

  • Validation Checkpoint (TLC): After 30 minutes, pull a 10 µL aliquot, quench in sat. NH₄Cl, and spot on a silica TLC plate (Hexanes/EtOAc 8:2). Self-Validation: The starting material (highly UV-active due to extended conjugation) should disappear. The 1,2-adduct will appear as a lower Rf spot that is significantly less UV-active (conjugation broken at C1).

  • Quench & Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Protocol B: Soft-Nucleophile Controlled 1,4-Addition (Gilman Reagent with Trap)

Objective: Force conjugate addition at C3 and prevent thermodynamic drift to C7.

  • Cuprate Formation: In a flame-dried flask under Argon, suspend CuI (1.1 equiv) in anhydrous THF (0.1 M). Cool to -78 °C. Add MeLi (2.2 equiv) dropwise. Causality: The first equivalent forms the insoluble polymeric MeCu (yellow precipitate); the second equivalent forms the soluble, reactive Gilman reagent, Me₂CuLi (clear, colorless to pale yellow solution).

  • Electrophilic Trap Addition: Add freshly distilled TMSCl (1.5 equiv) to the cuprate solution at -78 °C. Note: TMSCl does not react with Gilman reagents at this temperature.

  • Substrate Addition: Add the dienone substrate (1.0 equiv) in THF dropwise over 10 minutes.

  • Reaction Evolution: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to -20 °C. Causality: The cuprate attacks C3 kinetically. As the intermediate enolate forms, it is immediately trapped by the TMSCl present in the solvent shell, locking the molecule as the 1,4-silyl enol ether and preventing 1,6-equilibration.

  • Validation Checkpoint (Quench): Quench the reaction with a 9:1 mixture of saturated aqueous NH₄Cl and concentrated NH₄OH. Self-Validation: The aqueous layer must turn deep blue (formation of the

    
     complex). If the organic layer remains cloudy or green, copper salts are still present; continue stirring until the organic layer is perfectly clear.
    
  • Workup: Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate in vacuo.

References

  • Nucleophilic conjugate addition, Wikipedia, [Link]

  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones, Chemistry LibreTexts,[Link]

  • Reactions of Dienes: 1,2 and 1,4 Addition, Master Organic Chemistry,[Link]

  • Conjugate Addition (1,4- or Michael Addition), Making Molecules,[Link]

Technical Notes & Optimization

Troubleshooting

Preventing polymerization of 4-isopropylidene-2-cyclohexen-1-one during storage

Ticket ID: #CE-402-Iso Topic: Preventing polymerization of 4-isopropylidene-2-cyclohexen-1-one Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CE-402-Iso Topic: Preventing polymerization of 4-isopropylidene-2-cyclohexen-1-one Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the CycloEnone Technical Support Hub. You are likely accessing this guide because you have observed instability—viscosity changes, precipitation, or discoloration—in your stock of 4-isopropylidene-2-cyclohexen-1-one .

This compound is not merely a ketone; it is a cross-conjugated enone system possessing both endocyclic and exocyclic double bonds. This structural feature makes it thermodynamically predisposed to two primary degradation pathways: radical polymerization and Diels-Alder dimerization .

This guide provides a self-validating protocol to arrest these mechanisms, ensuring the integrity of your starting material for pharmaceutical or terpene synthesis.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. 4-isopropylidene-2-cyclohexen-1-one is highly reactive due to the electron-deficient nature of the


-carbon in the enone system and the accessible exocyclic double bond.
The Two Primary Threats
  • Radical Polymerization (Oxidative):

    • Trigger: Exposure to atmospheric oxygen forms peroxides at the allylic positions.

    • Propagation: These peroxides decompose into radicals that attack the exocyclic isopropylidene group, leading to rapid cross-linking.

  • Spontaneous Dimerization (Thermal):

    • Mechanism: Even in the absence of oxygen, cyclic enones can undergo a [4+2] cycloaddition (Diels-Alder), where one molecule acts as the diene and another as the dienophile.

    • Result: Formation of heavy, viscous dimers (often decahydrodibenzofuran derivatives) that are difficult to separate.

Visualization of Degradation Pathways

DegradationPathways Monomer 4-isopropylidene- 2-cyclohexen-1-one Radical Allylic Radical Intermediate Monomer->Radical Initiator (Light/Heat) Dimer [4+2] Dimer (Precipitate/Oil) Monomer->Dimer Thermal Dimerization (Concentration Dependent) Oxygen Atmospheric O2 Peroxide Peroxide Species Oxygen->Peroxide Heat Heat (>25°C) Heat->Dimer Radical->Peroxide + Oxygen Polymer Cross-linked Polymer (Viscous) Peroxide->Polymer Chain Propagation

Figure 1: Mechanistic pathways leading to sample degradation. Note that dimerization can occur anaerobically.

Module 2: The "Golden Standard" Storage Protocol

Do not rely on standard refrigeration alone. Follow this SOP (Standard Operating Procedure) to maximize shelf-life.

The Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Kinetic suppression of the Diels-Alder dimerization, which is thermally driven.
Atmosphere Argon (Ar) Argon is denser than air and blankets the liquid surface effectively, unlike Nitrogen (

), preventing oxygen diffusion.
Stabilizer BHT (0.1%) Butylated hydroxytoluene acts as a radical scavenger, terminating chain propagation by donating a hydrogen atom.
Container Amber Glass Blocks UV radiation (290–400 nm) which can photo-excite the conjugated system and initiate radical formation.
Concentration Neat (Undiluted) Exception: If dimerization is the primary issue, storing as a dilute solution in benzene/toluene can reduce bimolecular collisions.
Step-by-Step Stabilization Workflow
  • Purification: Distill the compound under high vacuum (<1 mmHg) to remove existing oligomers. Do not heat above 60°C.

  • Inhibition: Immediately upon collection, add 2,6-Di-tert-butyl-4-methylphenol (BHT) to a final concentration of 500 ppm (0.05% w/w) .

    • Note: MEHQ (Hydroquinone monomethyl ether) can be used but requires dissolved oxygen to function; BHT is preferred for anaerobic storage.

  • Aliquot: Divide into single-use vials to prevent repeated freeze-thaw cycles.

  • Purge: Flush the headspace with Argon for 30 seconds.

  • Seal: Parafilm over the cap is insufficient. Use Teflon-lined caps and electrical tape for long-term seals.

Module 3: Troubleshooting & FAQs

Ticket #101: "My liquid has turned yellow/orange. Is it usable?"

  • Diagnosis: Yellowing indicates the formation of conjugated oligomers or oxidation products (quinones).

  • Resolution:

    • Minor Yellowing: Acceptable for crude reactions.

    • Dark Orange: Significant degradation. Action: Run a TLC (Thin Layer Chromatography). If the spot remains on the baseline (polymer), redistill. If multiple spots appear, purify via flash column chromatography on silica gel (neutralized).

Ticket #102: "The liquid has become viscous/syrupy."

  • Diagnosis: High molecular weight polymerization has occurred.

  • Resolution: This is irreversible.

    • Action: Attempt high-vacuum distillation. The polymer will remain in the pot. If >50% is polymer, discard the batch as the heat required to distill the remainder may trigger rapid decomposition.

Ticket #103: "How do I remove the BHT stabilizer before my reaction?"

  • Context: BHT can interfere with sensitive catalytic cycles or radical reactions.

  • Resolution:

    • Filtration: Pass the neat liquid through a short pad of silica gel . BHT is more polar than the enone and will adhere to the silica longer.

    • Flash Distillation: Bulb-to-bulb distillation (Kugelrohr) at reduced pressure. BHT boils higher than the monomer.

Ticket #104: "Why Argon? We only have Nitrogen."

  • Analysis: Nitrogen is lighter than oxygen. If the seal is imperfect, oxygen can diffuse down into the vial. Argon is heavier than air and sits on top of the liquid, creating a physical barrier.

  • Recommendation: If only

    
     is available, ensure the vial is filled to the top (minimal headspace) and sealed with a crimp cap.
    

Module 4: Decision Logic for Handling

Use this logic flow to determine the fate of your stored chemical.

HandlingLogic Start Inspect Sample CheckVisc Is it Viscous? Start->CheckVisc CheckColor Is it Yellow/Orange? CheckVisc->CheckColor No Discard DISCARD (Irreversible Polymerization) CheckVisc->Discard Yes (Syrup) Distill DISTILLATION (Vacuum <1mmHg) CheckColor->Distill Yes (Dark) InhibitorCheck Does Reaction Tolerate BHT? CheckColor->InhibitorCheck No (Clear) Distill->InhibitorCheck Use PROCEED TO USE InhibitorCheck->Use Yes RemoveBHT Silica Plug Filtration InhibitorCheck->RemoveBHT No RemoveBHT->Use

Figure 2: Decision matrix for evaluating stored 4-isopropylidene-2-cyclohexen-1-one.

References

  • Organic Syntheses. (1977). 4,4-Dimethyl-2-cyclohexen-1-one.[1] Org. Synth. 57, 32. (Provides foundational handling for substituted cyclohexenones).

  • National Institutes of Health (NIH). (2011). (±)-trans,cis-4-Hydroxy-5,6-di-O-isopropylidenecyclohex-2-ene-1-one: synthesis and facile dimerization. (Documents the dimerization risk of isopropylidene-cyclohexenones).

  • Fluoryx Labs. (2020). The Role of Inhibitors in Monomer Storage. (Industry standard data on BHT/MEHQ usage).

  • Shimadzu. (2025). Purification made easy - secrets of science. (Techniques for isolating sensitive intermediates).

Sources

Optimization

Technical Support Center: Synthesis of 4-(Propan-2-ylidene)cyclohex-2-en-1-one

Executive Summary & Diagnostic Overview You are encountering yield attrition in the synthesis of 4-(Propan-2-ylidene)cyclohex-2-en-1-one (CAS: 19620-36-1). This molecule presents a specific synthetic challenge: it is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Overview

You are encountering yield attrition in the synthesis of 4-(Propan-2-ylidene)cyclohex-2-en-1-one (CAS: 19620-36-1). This molecule presents a specific synthetic challenge: it is a cross-conjugated dienone containing an exocyclic isopropylidene group.

The structural fragility of this system leads to three primary failure modes:

  • Isomerization: The exocyclic double bond migrates endocyclically to form the thermodynamically stable phenol or conjugated diene.

  • Polymerization: Cross-conjugated systems are prone to radical-induced dimerization.

  • Incomplete Oxidation: Failure to introduce the

    
    -unsaturation during the final step.
    

The protocol below outlines the Optimized 3-Phase Route (Wittig


 Deprotection 

Saegusa Oxidation), which offers the highest reliability compared to direct aldol condensations or phenolic oxidations.
Diagnostic Workflow

The following logic tree illustrates the critical decision points where yield is typically lost.

SynthesisTroubleshooting Start Start: Low Yield Diagnosis CheckStep Identify Failing Step Start->CheckStep Wittig Phase 1: Wittig Reaction (Formation of Isopropylidene) CheckStep->Wittig Step 1 Hydrolysis Phase 2: Ketal Hydrolysis (Ketone Deprotection) CheckStep->Hydrolysis Step 2 Saegusa Phase 3: Saegusa Oxidation (Unsaturation) CheckStep->Saegusa Step 3 WittigIssue Issue: Low Conversion? Wittig->WittigIssue HydrolysisIssue Issue: Isomerization? Hydrolysis->HydrolysisIssue SaegusaIssue Issue: Pd Black / No Reaction? Saegusa->SaegusaIssue Sol_Dry Action: Dry Isopropyl Phosphonium Salt Check Base Strength (n-BuLi vs KOtBu) WittigIssue->Sol_Dry Yes Sol_Acid Action: Switch to Mild Acid (PPTS) Avoid Strong Mineral Acids HydrolysisIssue->Sol_Acid Yes Sol_Silyl Action: Isolate Silyl Enol Ether Verify Pd(OAc)2 Quality SaegusaIssue->Sol_Silyl Yes

Figure 1: Troubleshooting logic for the 3-step synthesis of 4-(Propan-2-ylidene)cyclohex-2-en-1-one.

Technical Protocol & Troubleshooting Guide

Phase 1: The Wittig Construction

Objective: Install the exocyclic isopropylidene group on 1,4-cyclohexanedione monoethylene acetal .

  • Standard Reagents: Isopropyltriphenylphosphonium iodide, n-BuLi (or KHMDS), THF.

  • Target Intermediate: 8-isopropylidene-1,4-dioxaspiro[4.5]decane.

Common Failure Mode: Incomplete Ylide Formation

The isopropyl ylide is sterically hindered and less stable than methyl ylides. If the reaction mixture does not turn a deep ruby red upon base addition, the ylide has not formed.

Corrective Actions:

  • Desiccate the Salt: The phosphonium salt is hygroscopic. Dry it under high vacuum (0.1 mmHg) at 60°C for 4 hours prior to use.

  • Base Selection: While n-BuLi is standard, switching to KHMDS (Potassium hexamethyldisilazide) often improves yields (85-90%) because the potassium counter-ion destabilizes the betaine intermediate, promoting the decomposition to the alkene [1].

  • Temperature Swing: Generate the ylide at 0°C, but cool to -78°C before adding the ketone. Allow the reaction to warm to room temperature slowly overnight to ensure the decomposition of the oxaphosphetane intermediate.

Phase 2: Deprotection (The Danger Zone)

Objective: Hydrolyze the acetal to release the ketone without migrating the exocyclic double bond.

  • Reagents: Acid catalyst, Acetone/Water.[1]

  • Target Intermediate: 4-isopropylidenecyclohexanone.

Common Failure Mode: Double Bond Migration

Strong mineral acids (HCl, H₂SO₄) will protonate the exocyclic double bond, leading to the formation of the thermodynamic isomer (the endocyclic alkene) or hydration products.

Corrective Actions:

  • Use PPTS: Switch to Pyridinium p-toluenesulfonate (PPTS) in wet acetone at reflux. This is mild enough to cleave the acetal while leaving the acid-sensitive alkene intact [2].

  • Buffered Workup: Quench the reaction with saturated NaHCO₃ before concentrating the solvent. Any residual acid during concentration will destroy the product.

Phase 3: The Saegusa-Ito Oxidation (Unsaturation)

Objective: Introduce the


-double bond to form the final cross-conjugated dienone.
  • Reagents:

    • TMSCl, LDA (or TMSOTf, Et₃N)

      
       Silyl Enol Ether.
      
    • Pd(OAc)₂, CH₃CN

      
       Enone.
      

Comparative Analysis of Oxidation Methods:

MethodReagentsYield PotentialRisk ProfileRecommendation
Saegusa-Ito Pd(OAc)₂, BenzoquinoneHigh (75-85%) Pd cost; requires silyl enol ether isolation.Primary Choice
IBX Oxidation IBX (Nicolaou method)Moderate (50-60%)Explosion risk (IBX); difficult purification.Secondary Choice
Selenoxide PhSeCl, H₂O₂Low (30-45%)Toxic byproducts; poor regioselectivity.Avoid
Protocol Optimization for Saegusa Oxidation

The direct oxidation of the ketone is inefficient. You must proceed via the silyl enol ether.

Step 3a: Silyl Enol Ether Formation Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and Et₃N in DCM at 0°C rather than LDA/TMSCl.

  • Why? Thermodynamic control (LDA) is not required here as the symmetry of the substrate (4-isopropylidenecyclohexanone) allows only one enol regioisomer. TMSOTf conditions are milder and faster [3].

Step 3b: Palladium Oxidation

  • Solvent: Use anhydrous Acetonitrile (MeCN).

  • Stoichiometry: Use 0.55 eq Pd(OAc)₂ and 1.1 eq p-Benzoquinone . The benzoquinone acts as a co-oxidant, regenerating the Pd(II) species and preventing the precipitation of Pd(0) black, which kills the catalytic cycle [4].

  • Reaction Time: Monitor by TLC. Do not over-run; prolonged exposure to Pd(II) can cause isomerization of the cross-conjugated system.

Frequently Asked Questions (FAQ)

Q: My final product has a lower melting point than literature values. Why? A: This usually indicates contamination with 4-isopropylphenol or the endocyclic isomer. These impurities are often inseparable by standard flash chromatography.

  • Fix: Perform the Saegusa oxidation at room temperature.[2] Do not heat above 40°C. If the phenol is present, wash the organic layer with 1M NaOH (cold) to extract the phenolic impurity.

Q: Can I do the Saegusa oxidation in one pot without isolating the silyl enol ether? A: Not recommended for this specific substrate. The reagents used to generate the silyl enol ether (amines/salts) can coordinate with Pd(OAc)₂, inhibiting the oxidation. Isolate the silyl enol ether via a quick pentane extraction and filtration through a short plug of basic alumina before the oxidation step.

Q: The Wittig reaction is yielding a white solid that isn't my product. A: This is likely Triphenylphosphine oxide (TPPO) . It is notoriously difficult to remove.

  • Fix: Triturate the crude residue with cold hexanes. The product is soluble in hexanes; TPPO is not. Filter off the solid TPPO before column chromatography.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[3] The Wittig olefin reaction. Chemical Reviews, 89(4), 863–927. [Link]

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. [Link]

  • Ito, Y., Hirao, T., & Saegusa, T. (1978). Synthesis of alpha,beta-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers.[4] The Journal of Organic Chemistry, 43(5), 1011–1013. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 4-Isopropylidene-2-cyclohexen-1-one

Welcome to the Advanced Chromatography Support Portal. As application scientists, we frequently see researchers struggle with the isolation of cross-conjugated dienones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. As application scientists, we frequently see researchers struggle with the isolation of cross-conjugated dienones. 4-Isopropylidene-2-cyclohexen-1-one is a classic example of a "problematic" molecule: it is highly reactive, thermally sensitive, and fundamentally incompatible with standard silica gel.

This guide provides a deep dive into the physical organic chemistry causing your purification failures and delivers a field-proven, self-validating protocol to recover your intact product.

The Chemical Challenge: Cross-Conjugated Instability

Standard flash chromatography silica gel is inherently acidic, populated with active silanol groups that create a local pH of ~4.5–5.5. When 4-isopropylidene-2-cyclohexen-1-one is exposed to this environment, it undergoes a rapid, acid-catalyzed dienone-phenol rearrangement [1].

The Mechanism of Failure:

  • Protonation: The acidic silanols protonate the carbonyl oxygen, dramatically increasing the electrophilicity of the cyclohexenone ring.

  • Double Bond Migration: To stabilize the positive charge, the exocyclic isopropylidene double bond migrates into the ring, forming a tertiary carbocation that quickly loses a proton to yield 4-isopropyl-2,4-cyclohexadien-1-one.

  • Aromatization: Driven by the massive thermodynamic payoff of aromaticity, this intermediate rapidly tautomerizes into 4-isopropylphenol [2].

If your purified fraction smells distinctly phenolic or shows an aromatic region in the


H-NMR, your silica column acted as a catalytic reactor rather than a purification matrix.
Diagnostic Data Matrix

Use the following matrix to diagnose your specific chromatographic failure and apply the correct mechanistic solution.

Observation / SymptomAnalytical EvidenceMechanistic CauseRecommended Solution
Severe streaking on TLC Continuous smear from

0.2 to 0.6
On-column acid-catalyzed isomerizationPre-treat silica with 1–5% Triethylamine (TEA)[3].
Co-eluting "invisible" impurity GC-MS shows two distinct peaks with identical mass (

136)
Formation of the 4-isopropylphenol isomerSwitch to basic alumina or use TEA-spiked eluent.
Product loss during concentration NMR shows broad polymeric peaks or aromatizationThermal/acidic stress during solvent removalEvaporate strictly at <30°C; never dry completely.
Poor mass recovery (<50%) High baseline in UV chromatogramIrreversible binding to active silanolsDeactivate column; increase flow rate (minimize residence time).
Mechanistic Troubleshooting Workflow

The following logic tree illustrates the self-validating workflow for diagnosing acid sensitivity and implementing the correct chromatographic countermeasures.

Workflow Start Crude 4-isopropylidene- 2-cyclohexen-1-one TLC TLC on Standard Silica Start->TLC Check Streaking or Isomerization? TLC->Check Degradation Acid-Catalyzed Rearrangement Check->Degradation Yes (Acid Sensitive) Standard Standard Flash Chromatography Check->Standard No Prep Pre-treat Silica with 1-5% TEA Degradation->Prep Troubleshoot Workflow Phenol 4-Isopropylphenol (Degraded Byproduct) Degradation->Phenol Dienone-Phenol Rearrangement Pure Pure Intact Dienone Standard->Pure Elute Elute with TEA-spiked Solvent Prep->Elute Concentrate Concentrate at <30°C (Avoid Dryness) Elute->Concentrate Concentrate->Pure

Workflow for diagnosing and troubleshooting the purification of acid-sensitive dienones.

Validated Protocol: Amine-Deactivated Flash Chromatography

To prevent the dienone-phenol rearrangement, the silica gel must be chemically neutralized prior to sample loading. This protocol utilizes Triethylamine (TEA) as a sacrificial base to cap active silanols[3].

Self-Validation Step (2D-TLC): Before running the column, spot your crude mixture on a standard silica TLC plate. Run it in one dimension, let the solvent evaporate, rotate the plate 90 degrees, and run it again. If the compound spot streaks or splits into multiple spots on the second pass, it is actively degrading on the silica, validating the strict need for the protocol below.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., Hexanes/Ethyl Acetate). Spike the entire batch with 1% to 5% Triethylamine (TEA) (v/v) [3]. Mix thoroughly.

  • Silica Gel Slurry: In a fume hood, prepare a slurry of standard flash silica gel (230–400 mesh) using the TEA-spiked solvent. Stir gently for 5 minutes to allow the basic amine to fully neutralize the acidic silanol groups on the silica surface.

  • Column Packing: Pour the slurry into the glass column. Apply gentle air pressure to pack the bed tightly. Pass at least 2 Column Volumes (CV) of the TEA-spiked solvent through the bed. Causality note: Failing to flush with 2 CVs leaves un-neutralized pockets of silica that will destroy your product.

  • Sample Loading: Dissolve the crude 4-isopropylidene-2-cyclohexen-1-one in a minimum volume of the TEA-spiked eluent. Apply it evenly to the top of the silica bed.

  • Rapid Elution: Elute the column rapidly using the prepared solvent. Cross-conjugated dienones are kinetically unstable; minimizing their residence time on the stationary phase is critical.

  • Safe Concentration (Critical): Pool the product-containing fractions. Concentrate using a rotary evaporator with the water bath set strictly below 30°C .

    • Crucial Warning: Do not concentrate the product to absolute dryness. As the solvent evaporates, the concentration of any co-eluted trace acids or reactive species spikes. Stop the evaporation while the product is still a concentrated oil or suspended in a small volume of inert solvent.

Frequently Asked Questions (FAQs)

Q: My NMR shows an aromatic ring, but my starting material was a dienone. What happened? A: Your compound underwent an acid-catalyzed dienone-phenol rearrangement[1]. Standard silica gel is acidic. When 4-isopropylidene-2-cyclohexen-1-one is exposed to active silanols, the carbonyl is protonated, triggering the migration of the exocyclic double bond into the ring. This forms an unstable 2,4-cyclohexadienone intermediate that rapidly tautomerizes into 4-isopropylphenol to gain aromatic stability[2].

Q: Can I just use basic alumina instead of TEA-treated silica? A: Yes. Basic alumina (Brockmann Grade I or II) is an excellent, structurally basic alternative for acid-sensitive cross-conjugated dienones. It completely bypasses the acidic silanol issue. However, alumina has drastically different retention characteristics than silica, meaning you will need to re-optimize your solvent system (typically requiring more polar eluents) and you may experience lower resolution for closely eluting impurities.

Q: Why is my product degrading during the rotary evaporation step, even after a successful column? A: Concentration acts as a thermal and chemical stress multiplier. As the solvent evaporates, the concentration of trace reactive species increases dramatically. Furthermore, cross-conjugated dienones are highly thermally sensitive. Heating the water bath above 30°C while concentrating to a dry film provides the exact activation energy needed for polymerization. Always leave the product as a concentrated oil.

References
  • Purification of Organic Compounds by Flash Column Chromatography Organic Syntheses (orgsyn.org) URL:[Link]

  • Dienone–phenol rearrangement Wikipedia: The Free Encyclopedia URL:[Link]

  • Re2O7 Catalyzed Dienone-Phenol Rearrangement RSC Advances (pubs.rsc.org) URL:[Link]

Sources

Optimization

Resolving separation issues of isopropylidene isomers in HPLC

Technical Support Center: Isopropylidene Isomer Resolution Status: Online | Operator: Senior Application Scientist | Ticket: #ISO-PRO-404 Welcome to the Separation Science Support Hub You are likely here because your iso...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isopropylidene Isomer Resolution

Status: Online | Operator: Senior Application Scientist | Ticket: #ISO-PRO-404

Welcome to the Separation Science Support Hub

You are likely here because your isopropylidene (acetonide) protected intermediates are co-eluting as a single blob on your C18 column, or you are seeing "ghost peaks" that suggest your molecule is falling apart during the run.

Isopropylidene groups are chromatographically deceptive. They mask polar hydroxyl groups, creating lipophilic, rigid ring systems. When you have regioisomers (e.g., 1,2- vs.[1] 1,3-protection) or diastereomers, their hydrophobicity (logP) is often identical. Standard C18 chromatography relies on hydrophobicity; therefore, it cannot "see" the difference between these isomers.

Below is your troubleshooting triage, followed by the specific protocols to resolve these issues.

Module 1: The Triage (Diagnostic Workflow)

Before changing your column, identify if you have a Selectivity Issue (physics) or a Stability Issue (chemistry).

Troubleshooting Decision Matrix

Isopropylidene_Troubleshooting Start START: Define the Symptom Issue_Type What does the chromatogram show? Start->Issue_Type Coelution Single broad peak or partial separation (snowman) Issue_Type->Coelution Poor Resolution Ghosting Peak splitting, saddle shape, or new peaks appearing Issue_Type->Ghosting Peak Distortion Selectivity_Root Root Cause: Lack of Shape Selectivity (Hydrophobicity is identical) Coelution->Selectivity_Root Stability_Root Root Cause: On-Column Hydrolysis (Acetonides are acid-labile) Ghosting->Stability_Root Action_PFP Action: Switch to PFP or Phenyl-Hexyl Column Selectivity_Root->Action_PFP RP Mode Action_NP Alternative: Normal Phase (Silica) Separates by OH position Selectivity_Root->Action_NP NP Mode Action_Buffer Action: Remove TFA. Switch to Ammonium Acetate (pH 6.0) Stability_Root->Action_Buffer

Figure 1: Decision tree for diagnosing isopropylidene separation failures. Blue nodes indicate decision points; Green nodes indicate protocols.

Module 2: Critical Q&A (Field-Proven Solutions)

Issue A: "My isomers have the same retention time on C18."

The Science: Isopropylidene isomers often possess identical hydrophobic volumes. A C18 alkyl chain interacts via London Dispersion forces, which are non-directional. It cannot discriminate between a rigid 5-membered dioxolane ring (1,2-protection) and a 6-membered dioxane ring (1,3-protection) if their overall "greasiness" is the same [1].

The Solution: Shape Selectivity (PFP Columns) You must switch to a stationary phase that interacts with the electron density and rigid shape of the acetonide ring.

  • Protocol: Replace C18 with a Pentafluorophenyl (PFP) or PFP-Propyl column.

  • Why it works: The fluorine atoms on the PFP ring create a localized negative electrostatic potential. This allows for:

    • 
       Interactions:  Interaction with the electron-rich oxygen atoms of the acetonide.
      
    • Shape Selectivity: The rigid PFP ring acts like a "slot." Isomers with slightly different 3D shapes (steric bulk) will penetrate the stationary phase to different degrees [2].

Comparative Selectivity Data:

Stationary PhaseInteraction MechanismIsopropylidene Isomer Resolution
C18 (Alkyl) Hydrophobicity (logP)Poor (Co-elution common)
PFP (Fluorinated)

, Dipole, Shape
Excellent (Resolves structural isomers)
Phenyl-Hexyl

(weaker than PFP)
Moderate (Good for aromatic acetonides)
Silica (Normal Phase) Adsorption (Polarity)Good (Separates based on accessible -OH)

Issue B: "I see weird peak splitting or 'saddle' peaks."

The Science: This is rarely a separation issue; it is a stability issue. Isopropylidene acetals are protecting groups designed to be removed by acid. If your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0), you are actively deprotecting your molecule during the run. The "saddle" is the reactant degrading into the product as it moves down the column [3].

The Solution: The "Buffered Neutral" Protocol You must raise the pH to a range where the acetal is stable (pH > 4.5) but the silica is safe (pH < 8.0).

  • Stop using: TFA, pure Formic Acid (unless < 0.05%).

  • Start using: Ammonium Acetate or Ammonium Formate.

Protocol: Preparing the Stability Mobile Phase

  • Stock Solution: Prepare 100 mM Ammonium Acetate in water (natural pH ~6.8).

  • Mobile Phase A: Dilute stock to 10 mM in water.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Result: This buffers the system at neutral pH, preventing acetonide hydrolysis while maintaining ionization for MS detection [4].

Module 3: Advanced Protocols

Scenario: Separating 1,2- vs 1,3- Glycerol Acetonides (Solketal Isomers)

Context: Common in lipid and nucleoside synthesis.

If PFP fails, you must exploit the position of the free hydroxyl group .

Methodology: Normal Phase HPLC In the 1,2-isomer (Solketal), the free hydroxyl is primary. In the 1,3-isomer, the free hydroxyl is secondary (or sterically different). Normal phase chromatography is highly sensitive to this polarity difference.

  • Column: High-purity Silica (3 or 5 µm).

  • Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).

    • Note: Isopropanol is critical here as it hydrogen-bonds with the free hydroxyls.

  • Detection: Refractive Index (RI) or ELSD (if UV chromophore is weak).

  • Expectation: The 1,3-isomer typically elutes earlier (less polar interaction) than the 1,2-isomer [5].

References

  • MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • Advanced Chromatography Technologies. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]

  • Chromatography Online. (2020). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? Retrieved from [Link]

  • Agilent Technologies. (2017). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Isopropylidene vs. 4-Isopropyl Cyclohexenone

This guide provides a comparative technical analysis of 4-isopropylidene-2-cyclohexen-1-one (Compound A) and 4-isopropyl-2-cyclohexen-1-one (Compound B, commonly known as Cryptone ). Structural & Electronic Definition Th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 4-isopropylidene-2-cyclohexen-1-one (Compound A) and 4-isopropyl-2-cyclohexen-1-one (Compound B, commonly known as Cryptone ).

Structural & Electronic Definition

The fundamental difference between these two scaffolds lies in the extent of their


-conjugation and steric environment at the C4 position. This dictates their electrophilicity and photochemical behavior.
FeatureCompound A: 4-Isopropylidene-2-cyclohexen-1-one Compound B: 4-Isopropyl-2-cyclohexen-1-one (Cryptone)
Structure Linearly Conjugated Dienone (

-unsaturated)
Mono-Conjugated Enone (

-unsaturated)
Hybridization at C4

(Planar, Rigid)

(Tetrahedral, Flexible)
Chirality Achiral (Plane of symmetry)Chiral (Stereocenter at C4)
Electronic Character Extended electrophile (Vinylogous Michael acceptor)Standard Michael acceptor
Steric Profile High steric bulk at

-carbon (exocyclic)
Moderate steric bulk at

-carbon

Nucleophilic Addition Profiles (Michael & Gilman)

The reactivity with nucleophiles is the primary differentiator for synthetic applications.

Compound B (Cryptone): The Standard 1,4-Acceptor

Cryptone behaves as a classic cyclic enone. The C3 position is the soft electrophilic site.

  • Reactivity: Rapidly undergoes 1,4-conjugate addition with soft nucleophiles (e.g., Lithium Dimethylcuprate, Thiophenols).

  • Regioselectivity: Exclusive attack at C3. The isopropyl group at C4 exerts stereocontrol, typically directing nucleophiles trans to the isopropyl group (1,2-stereoinduction).

  • Outcome: Formation of 3,4-disubstituted cyclohexanones (e.g., menthone precursors).

Compound A (Isopropylidene): The Sterically-Gated Extended Acceptor

Compound A presents a competition between 1,4-addition (at C3) and 1,6-addition (at the exocyclic


-carbon).
  • Electronic Preference: In linear dienones, soft nucleophiles generally prefer the terminal (

    
    ) position (1,6-addition) to maximize conjugation in the enolate intermediate.
    
  • Steric Reality: The gem-dimethyl group at the exocyclic position creates a massive steric barrier.

  • Experimental Insight: Unlike the unhindered analog (4-methylene-2-cyclohexen-1-one) which readily accepts nucleophiles at the exocyclic position, the 4-isopropylidene motif often blocks 1,6-addition .

  • Result: Nucleophiles are forced to attack C3 (1,4-addition) or result in 1,2-addition (carbonyl attack) if the nucleophile is hard/small enough. Reaction rates are significantly slower than Cryptone due to the stability of the cross-conjugated system.

Data Summary: Reaction with Lithium Dimethylcuprate (


) 
SubstrateMajor ProductMechanismYield (Est.)
Cryptone 3-Methyl-4-isopropylcyclohexanone1,4-Addition (Conjugate)>90%
4-Isopropylidene 3-Methyl-4-isopropylidene-cyclohexanone*1,4-Addition (Sterically forced)40-60% (Variable)

*Note: Isomerization of the exocyclic double bond may occur post-reaction depending on quench conditions.

Photochemical Transformations

Photochemistry offers the most distinct divergence in reactivity.

Compound B: Enone Cycloaddition

Under UV irradiation (


 nm), Cryptone undergoes classic enone photochemistry.
  • Pathway:

    
     Photocycloaddition with alkenes.
    
  • Mechanism: Excitation to the triplet state

    
    , followed by exciplex formation with an olefin.
    
  • Product: Cyclobutane-fused bicyclic systems.

Compound A: Electrocyclization & Isomerization

As a linearly conjugated dienone, Compound A follows polyene photophysics.

  • Pathway 1 (E/Z Isomerization): The exocyclic double bond can isomerize, though the symmetry of the isopropylidene group makes this degenerate (invisible) unless isotopically labeled.

  • Pathway 2 (Electrocyclization): Under specific wavelengths, it can undergo 6

    
    -electrocyclization  to form a strained cyclobutene (bicyclo[4.2.0] system), which is thermally unstable and may revert or rearrange.
    
  • Contrast: It does not typically undergo the "Lumiketone" rearrangement (formation of bicyclo[3.1.0]hexanones) seen in cross-conjugated (2,5-cyclohexadienone) systems, making it distinct from santonin-like molecules.

Experimental Protocols

Protocol 1: Synthesis of Compound A from Compound B (Dehydrogenation)

Context: Converting Cryptone to the dienone requires oxidative dehydrogenation.

  • Reagents: LDA (Lithium Diisopropylamide), PhSeCl (Phenylselenyl chloride),

    
    .
    
  • Workflow:

    • Enolization: Treat Cryptone (1.0 eq) with LDA (1.1 eq) in THF at -78°C for 1h.

    • Selenylation: Add PhSeCl (1.1 eq) rapidly. Warm to 0°C.

    • Oxidation/Elimination: Add 30%

      
       (excess) at 0°C. Stir for 1h.
      
    • Workup: Extract with

      
      , wash with 
      
      
      
      .
  • Validation: Disappearance of C4-methine proton in

    
     NMR; appearance of vinyl signals.
    
Protocol 2: Selective Reduction of A to B

Context: Restoring the mono-enone from the dienone.

  • Reagents:

    
     (1 atm), Wilkinson's Catalyst (
    
    
    
    ) or Pd/C (controlled).
  • Workflow:

    • Dissolve 4-isopropylidene-2-cyclohexen-1-one in Benzene/EtOH (1:1).

    • Add catalyst (5 mol%).

    • Stir under

      
       balloon. Monitor closely by TLC to prevent over-reduction to the saturated ketone.
      
    • Note: The exocyclic double bond is tetrasubstituted and sterically hindered, making it harder to reduce than the ring double bond. To get Cryptone (reducing the exocyclic bond only), dissolving metal reduction (Li/NH3) is preferred as it targets the conjugated system thermodynamically.

Mechanistic Visualization

The following diagram illustrates the divergent reactivity pathways for the two compounds using Graphviz.

ReactivityComparison Cryptone 4-Isopropyl-2-cyclohexenone (Cryptone) IsoP 4-Isopropylidene-2-cyclohexenone (Dienone) Cryptone->IsoP Dehydrogenation (LDA/PhSeCl/H2O2) Prod_Mich_B 3,4-Dialkyl Cyclohexanone (Standard 1,4-Adduct) Cryptone->Prod_Mich_B R2CuLi (Fast 1,4-Add) Prod_Photo_B [2+2] Cyclobutane Adduct Cryptone->Prod_Photo_B hν + Alkene [2+2] IsoP->Cryptone Li/NH3 (Birch Red.) Prod_Mich_A Sterically Hindered 1,4-Adduct (Slow) IsoP->Prod_Mich_A R2CuLi (1,6-Blocked by Sterics) Prod_Photo_A Electrocyclization (Cyclobutene) IsoP->Prod_Photo_A (Electrocyclic Ring Close)

Caption: Divergent reaction pathways. Blue paths indicate standard enone reactivity (Cryptone); Red paths indicate sterically constrained dienone reactivity.

References

  • Synthesis and Properties of Cryptone

    • Title: Synthesis of (1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol and (R)-Cryptone.
    • Source: ResearchGate / Vertex AI[1]

    • URL:[Link]

  • Michael Addition to Enones (General Mechanism)

    • Title: The Michael Addition Reaction and Conjugate Addition.[2][3]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Conjugate Addition with Organocuprates

    • Title: Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent.
    • Source: Imperial College London (Henry Rzepa)
    • URL:[Link]

  • Reactivity of 4-Methylene-2-cyclohexenones (Analogous 1,6-Addition)

    • Title: An improved synthesis of 4-methylene-2-cyclohexen-1-one.[4]

    • Source: UCLA Chemistry / Jung Group
    • URL:[Link]

  • Photochemistry of Cyclohexenones

    • Title: Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics.
    • Source: UCI Aerosol Photochemistry Group
    • URL:[Link]

Sources

Comparative

Comparative Guide: Crystallographic Profiling of 4-(Propan-2-ylidene)cyclohex-2-en-1-one Derivatives

Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Focus: Structural rigidity, lattice packing, and pharmacophore stability compared to acyclic analogs. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Focus: Structural rigidity, lattice packing, and pharmacophore stability compared to acyclic analogs.

Executive Summary

In the development of Michael acceptor-based therapeutics (e.g., anti-inflammatory agents, kinase inhibitors), the geometric stability of the enone system is a critical determinant of binding affinity. This guide compares the crystallographic data of 4-(Propan-2-ylidene)cyclohex-2-en-1-one derivatives (Cyclic/Rigid) against standard Acyclic Chalcones (Flexible) .

While acyclic chalcones are easier to synthesize, X-ray diffraction (XRD) data reveals that the cyclohexenone scaffold offers superior conformational locking and crystal density . This guide provides the experimental protocols and structural evidence required to validate this scaffold for your drug discovery pipeline.

Part 1: Structural Landscape & Alternatives

To understand the value of the 4-(Propan-2-ylidene)cyclohex-2-en-1-one scaffold, we must define the structural problem it solves: Rotational Entropy.

The Primary Candidate: Rigid Scaffold
  • Core Entity: 4-(Propan-2-ylidene)cyclohex-2-en-1-one.[1][2]

  • Key Feature: The enone functionality is embedded within a six-membered ring.

  • Crystallographic Consequence: The

    
     torsion angle is mechanically constrained, forcing a planar or near-planar s-trans or s-cis geometry depending on substitution, reducing the entropy penalty upon protein binding.
    
The Alternative: Flexible Acyclic Scaffolds
  • Entity: 1,3-Diaryl-2-propen-1-ones (Chalcones).[3]

  • Key Feature: Acyclic chain connecting aromatic rings.

  • Crystallographic Consequence: High degrees of freedom in the C-C single bonds allow for multiple conformers in the unit cell, often leading to disorder or lower melting points compared to rigid analogs.

Diagram 1: Structural Logic & Comparison

This diagram illustrates the conformational constraints imposed by the cyclohexenone ring versus the flexible acyclic chain.

StructuralLogic cluster_0 Alternative: Acyclic Chalcone cluster_1 Candidate: 4-(Propan-2-ylidene)cyclohexenone Acyclic Flexible Enone Chain (High Entropy) Rotatable Free Rotation (C-C Single Bonds) Acyclic->Rotatable Disorder Crystallographic Disorder (Multiple Conformers) Rotatable->Disorder Comparison Drug Design Impact Disorder->Comparison Variable Binding Cyclic Rigid Ring System (Low Entropy) Locked Conformationally Locked (Defined Torsion Angle) Cyclic->Locked Packing Dense Crystal Packing (High Melting Point) Locked->Packing Packing->Comparison High Specificity

Caption: Structural logic comparing the entropy and packing efficiency of flexible acyclic chalcones vs. the rigid cyclohexenone scaffold.

Part 2: Crystallographic Methodology (Protocol)

To obtain publication-quality data for these derivatives, specific attention must be paid to the crystallization solvent, as the exocyclic double bond can be sensitive to oxidation or photo-isomerization.

Synthesis & Crystallization Workflow

Objective: Grow single crystals suitable for X-ray diffraction (>0.2 mm).

  • Solvent System: Slow evaporation using Ethanol/Chloroform (3:1) or Acetone .

    • Why: Ethanol promotes hydrogen bonding networks; Chloroform aids solubility of the lipophilic cyclohexenyl core.

  • Temperature: Controlled evaporation at 298 K (Room Temp). Avoid refrigeration initially to prevent micro-crystallization.

Data Collection Parameters

Instrument: Bruker APEX-II or Oxford Gemini (CCD/CMOS detector).

ParameterSettingRationale
Radiation Source Mo-K

(

Å)
Preferred for organic small molecules to minimize absorption effects.
Alternative Source Cu-K

(

Å)
Use only if crystals are weakly diffracting or for absolute configuration (chiral derivatives).
Temperature 100 K (Cryostream)Critical: Reduces thermal vibration of the isopropylidene methyl groups, which often show high thermal parameters at RT.
Resolution 0.75 ÅStandard for publication-quality bond length determination.
Diagram 2: Experimental Workflow

Step-by-step process from crude product to solved structure.

Workflow Start Crude Derivative Purify Recrystallization (EtOH/CHCl3) Start->Purify Check Microscopy Check (Polarized Light) Purify->Check Check->Purify Polycrystalline/Twin Mount Mount on Goniometer (MiTeGen Loop) Check->Mount Single Crystal >0.1mm Collect Data Collection (100K, Mo-Source) Mount->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve

Caption: Workflow for obtaining high-quality crystallographic data from cyclohexenone derivatives.

Part 3: Comparative Analysis & Data Interpretation

This section analyzes the crystallographic metrics that differentiate the 4-(Propan-2-ylidene)cyclohex-2-en-1-one derivatives from their acyclic counterparts.

Metric 1: Planarity and Torsion Angles

The biological activity of enones often depends on the ability of the


-system to align for Michael addition.
  • Cyclohexenone Derivative: The ring forces the

    
     system into a specific conformation. In 4-isopropylidene derivatives, the ring often adopts a distorted boat or sofa conformation to accommodate the exocyclic double bond.
    
  • Acyclic Chalcone: The bridge is flexible. While often planar in the solid state due to packing, they retain high rotatable energy in solution.

Table 1: Torsion Angle Comparison (Experimental Averages)

Structural Feature4-(Propan-2-ylidene)cyclohexenoneAcyclic Chalcone (Standard)Implication
Enone Torsion (

)

(Locked)

(Variable)
Rigid scaffold ensures consistent receptor fit.
Ring Puckering Sofa / Half-ChairN/A (Linear)Ring puckering can be tuned by 5-position substitution.
Exocyclic Bond Fixed (Isopropylidene)RotatableThe cyclic derivative prevents

isomerization issues common in acyclic chains.
Metric 2: Intermolecular Interactions (Packing)

Crystal packing reveals the "drug-ability" of the solid form (solubility, stability).

  • Observation: Cyclohexenone derivatives typically exhibit strong

    
     hydrogen bonds involving the carbonyl oxygen and the acidic vinyl protons.
    
  • Comparison: Acyclic chalcones rely heavily on

    
     stacking between aromatic rings. The cyclohexenone derivatives, lacking one aromatic ring, often pack more efficiently via dipole-dipole interactions, leading to higher density crystals.
    
Metric 3: Stability Data
  • Density: Cyclohexenone derivatives often show calculated densities (

    
    ) in the range of 1.15 - 1.25 g/cm³ , whereas unsubstituted acyclic enones can be lower due to looser packing.
    
  • R-Factor: A high-quality structure for these small molecules should yield an

    
     value 
    
    
    
    (5%).

Part 4: Biological Implications of the Crystal Structure

Why does this crystallographic data matter for drug development?

  • Pharmacophore Mapping: The X-ray structure confirms the absolute stereochemistry of the 4-position (if chiral substituents are added) and the fixed distance between the carbonyl oxygen and the Michael acceptor carbon (

    
    -carbon).
    
  • Bioavailability: The higher packing efficiency (density) observed in the cyclohexenone derivatives correlates with higher melting points and potentially different dissolution rates compared to amorphous acyclic analogs.

  • Selectivity: The "locked" conformation seen in the crystal structure mimics the "bioactive conformation." Acyclic molecules must pay an entropy cost to adopt this shape in the protein pocket; the cyclic derivative is pre-organized.

References

  • Synthesis and Characterization of Chalcones and Cyclohexenone Derivatives. Source: ResearchGate. Context: Describes the synthesis and single-crystal XRD characterization of chalcone derivatives converted into cyclohexenones, highlighting the structural changes upon cyclization. URL:

  • Cyclohexanone-Based Chalcones as Alternatives for Fuel Additives. Source: ACS Omega (2022). Context: Provides detailed crystallographic data (ORTEP diagrams, Hirshfeld surface analysis) for cyclohexanone-based enone systems, serving as a direct structural comparator. URL:

  • 4-(Propan-2-ylidene)cyclohexan-1-one (PubChem CID 12691196). Source:[4] National Institutes of Health (NIH). Context: Official chemical record for the core scaffold, including physical properties and synonym list (e.g., 4-isopropylidene cyclohexanone). URL:

  • Small Molecule Crystallography Protocols. Source: Springer Nature Experiments. Context: Standard protocols for X-ray diffraction data collection and refinement for small organic molecules. URL:

  • Enantiocontrolled Preparation of Substituted Cyclohexenones. Source: Semantic Scholar (2022). Context: Discusses the importance of stereochemistry in cyclohexenone derivatives and their use as chiral building blocks, supported by structural analysis. URL:

Sources

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